

Thermal Stability of Pantoprazole N-oxide: A Technical Guide

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Compound of Interest

Compound Name: *Pantoprazole N-oxide*

Cat. No.: *B018355*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole, a proton pump inhibitor, is widely used in the treatment of acid-related gastrointestinal disorders. During its synthesis and storage, various impurities can form, one of which is **Pantoprazole N-oxide**. The presence and stability of such impurities are of critical importance for the quality, safety, and efficacy of the final drug product. This technical guide provides an in-depth overview of the thermal stability of **Pantoprazole N-oxide**, a key parameter in assessing its potential to degrade under thermal stress during manufacturing, formulation, and storage.

Pantoprazole N-oxide is a known impurity and a degradation product of pantoprazole, often formed under oxidative stress conditions.^[1] Its chemical structure features a pyridine N-oxide moiety in addition to the benzimidazole core of the parent molecule. The thermal stability of this compound is a crucial factor for drug development professionals, as it influences manufacturing process parameters, storage conditions, and the shelf-life of both the active pharmaceutical ingredient (API) and the finished dosage form.

Physicochemical Properties

A summary of the key physicochemical properties of **Pantoprazole N-oxide** is presented in Table 1.

Property	Value	Reference
Chemical Name	6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole	[2]
CAS Number	953787-60-5	[3]
Molecular Formula	C ₁₆ H ₁₅ F ₂ N ₃ O ₅ S	[3]
Molecular Weight	399.4 g/mol	[4]
Appearance	Off-White to Light Beige Solid	[5]
Melting Point	160°C (decomposes)	[5]

Thermal Stability Data

Quantitative data on the thermal stability of **Pantoprazole N-oxide** is limited in publicly available literature. However, analysis of a Certificate of Analysis (COA) from a commercial supplier provides a key insight into its thermal behavior.

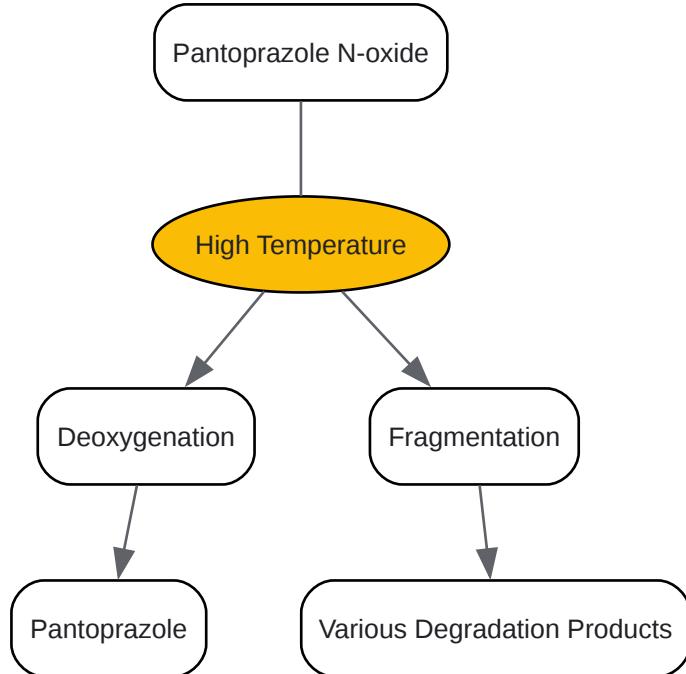
Analytical Technique	Result	Interpretation
Thermogravimetric Analysis (TGA)	Weight Loss: 0.29%	This indicates that Pantoprazole N-oxide is thermally stable with minimal weight loss up to the temperature at which the TGA was performed (temperature not specified in the COA). A low weight loss percentage suggests the absence of significant volatile impurities and high thermal stability of the compound itself. ^[6]
Differential Scanning Calorimetry (DSC)	No data available	DSC analysis would provide information on the enthalpy of decomposition, which is currently not found in the reviewed literature.

Forced degradation studies on the parent drug, pantoprazole, have shown that it is stable under dry heat conditions, with minimal degradation observed.^[7] While these studies do not directly assess the stability of isolated **Pantoprazole N-oxide**, they provide context for the general stability of the molecular scaffold.

Potential Thermal Decomposition Pathway

The thermal decomposition of heterocyclic N-oxides can proceed through various mechanisms. Aromatic N-oxides are generally more stable than aliphatic amine oxides.^[8] The decomposition of pyridine N-oxide and benzimidazole N-oxide derivatives can be complex. Based on the general reactivity of these classes of compounds, a plausible (though hypothetical) thermal decomposition pathway for **Pantoprazole N-oxide** could involve the deoxygenation of the N-oxide and potential rearrangements or fragmentation of the molecule at elevated temperatures.

Hypothetical Thermal Decomposition of Pantoprazole N-oxide



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Caption: Hypothetical thermal decomposition pathways for **Pantoprazole N-oxide**.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of **Pantoprazole N-oxide** are not publicly available. However, standard methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are well-established for the characterization of pharmaceutical compounds.

Thermogravimetric Analysis (TGA)

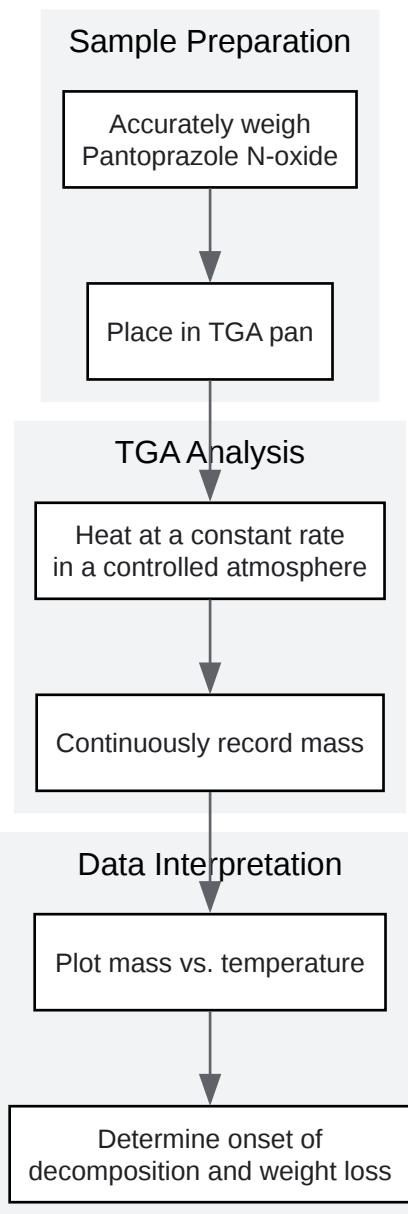
Objective: To determine the thermal stability and decomposition temperature of **Pantoprazole N-oxide** by measuring the change in mass as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

- An accurately weighed sample of **Pantoprazole N-oxide** (typically 5-10 mg) is placed in a suitable pan (e.g., alumina or platinum).
- The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
- The mass of the sample is recorded continuously as the temperature increases.
- The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of weight loss.

TGA Experimental Workflow

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Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

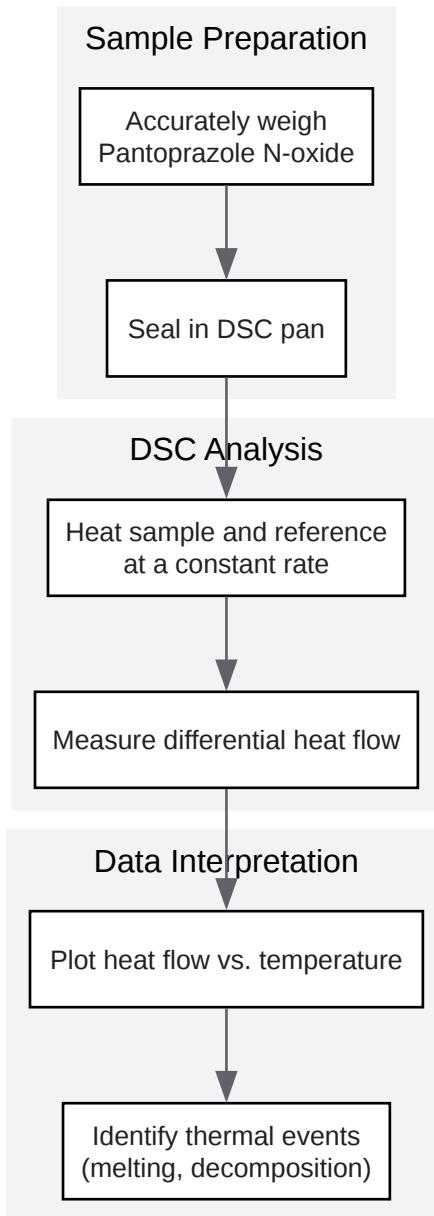
Objective: To measure the heat flow associated with thermal transitions in **Pantoprazole N-oxide** as a function of temperature.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

- An accurately weighed sample of **Pantoprazole N-oxide** (typically 2-5 mg) is hermetically sealed in an aluminum pan.
- An empty sealed pan is used as a reference.
- Both the sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.
- The difference in heat flow between the sample and the reference is measured and recorded as a function of temperature.
- The DSC thermogram is analyzed to identify endothermic (melting) and exothermic (decomposition) events and to quantify the enthalpy changes associated with them.

DSC Experimental Workflow

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Caption: A typical experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

The available data indicates that **Pantoprazole N-oxide** is a thermally stable solid compound, with a melting point of 160°C accompanied by decomposition. The very low weight loss observed in Thermogravimetric Analysis further supports its high thermal stability under typical pharmaceutical processing and storage conditions. While a complete thermal profile including DSC data is not readily available in the public domain, the existing information is valuable for risk assessment and control strategies in drug development. Further studies employing techniques like TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) could provide a more detailed understanding of the decomposition products and pathways. For drug development professionals, ensuring that manufacturing processes avoid prolonged exposure to high temperatures is a key consideration to minimize the potential for degradation and maintain the purity of the final product.

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